Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a difluorophenyl group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate may also interact with various biological targets.
Mode of Action
The mesoionic nature of similar compounds, such as thiadiazoles, allows them to cross cellular membranes and interact strongly with biological targets . This could potentially be the case for this compound as well.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a broad range of biochemical pathways.
Pharmacokinetics
It’s worth noting that the mesoionic nature of similar compounds, such as thiadiazoles, allows them to cross cellular membranes . This suggests that this compound may have good bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities . This suggests that this compound may also have a broad range of biological effects.
Action Environment
It’s worth noting that the efficacy of similar compounds, such as thiadiazoles, can be influenced by their ability to cross cellular membranes . This suggests that the action of this compound may also be influenced by factors such as the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a difluorophenylboronic acid and a halogenated thiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(2,5-difluorophenyl)-1,3-thiazole derivatives, piperazine-containing thiazoles, and other difluorophenyl-substituted heterocycles.
Uniqueness: The presence of both the piperazine and thiazole rings, along with the difluorophenyl group, imparts unique chemical and biological properties to the compound. This combination of structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2S/c1-2-23-15(22)14-13(11-9-10(17)3-4-12(11)18)20-16(24-14)21-7-5-19-6-8-21/h3-4,9,19H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHBIPZTQNNMDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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